4-[3-(Propylamino)butyl]phenol
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Overview
Description
4-[3-(Propylamino)butyl]phenol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is used primarily in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Propylamino)butyl]phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 3-(propylamino)butyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, allowing it to act as a nucleophile and attack the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Propylamino)butyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-[3-(Propylamino)butyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-(Propylamino)butyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The propylamino side chain may also contribute to its biological activity by interacting with receptors or other proteins .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound, with a hydroxyl group attached directly to an aromatic ring.
4-(Butylamino)phenol: Similar structure but with a butylamino group instead of a propylamino group.
4-(Propylamino)phenol: Similar structure but without the butyl side chain
Uniqueness
4-[3-(Propylamino)butyl]phenol is unique due to its specific combination of a phenolic hydroxyl group and a propylamino-butyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[3-(propylamino)butyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-3-10-14-11(2)4-5-12-6-8-13(15)9-7-12/h6-9,11,14-15H,3-5,10H2,1-2H3 |
InChI Key |
MRXIOOIJWVYJKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)CCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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